molecular formula C4H5BrF2 B119412 4-Bromo-1,1-difluorobut-1-ene CAS No. 147804-02-2

4-Bromo-1,1-difluorobut-1-ene

Cat. No. B119412
M. Wt: 170.98 g/mol
InChI Key: WSIDFIREQDHYPW-UHFFFAOYSA-N
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Description

“4-Bromo-1,1-difluorobut-1-ene” is a chemical compound with the molecular formula C4H5BrF2 . It has a molecular weight of 170.98 g/mol. This product is intended for research use only.


Molecular Structure Analysis

The InChI code for “4-Bromo-1,1-difluorobut-1-ene” is 1S/C4H5BrF2/c5-3-1-2-4(6)7/h2H,1,3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Multi-functionalized Organometallics

  • Application : Tetrafluoroethylenated zinc reagent, derived from 4-bromo-1,1-difluorobut-1-ene, is used in cross-coupling reactions with acyl chlorides or iodoarenes to create CF2CF2-containing organic molecules (Kajimoto, Yamada, & Konno, 2021).

Tetrafluoroethylene Unit Introduction

  • Application : 4-Bromo-1,1-difluorobut-1-ene is utilized in reductive coupling with carbonyl compounds, enabling the introduction of a Tetrafluoroethylene(-CF2CF2-) unit into organic molecules (Konno et al., 2011).

Tetrafluoroethylenation of Aromatic Compounds

  • Application : The treatment of 4-bromo-1,1-difluorobut-1-ene with aryl halides in the presence of copper metal results in the production of tetrafluoroethylenated aromatic compounds (Watanabe & Konno, 2015).

Copolymerization in Fluorinated Materials

  • Application : In the polymer science field, 4-bromo-1,1-difluorobut-1-ene is used in the radical copolymerization process with vinylidene fluoride, contributing to the development of bromo-containing poly(vinylidene fluoride)s (Guiot et al., 2005).

Practical Synthesis with Organometallic Reagents

  • Application : The compound serves as a precursor for practical and efficient synthesis of functional molecules containing a CF2CF2 fragment via cross-coupling reactions (Tamamoto, Yamada, & Konno, 2018).

properties

IUPAC Name

4-bromo-1,1-difluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF2/c5-3-1-2-4(6)7/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIDFIREQDHYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381999
Record name 4-bromo-1,1-difluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,1-difluorobut-1-ene

CAS RN

147804-02-2
Record name 4-bromo-1,1-difluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,1-difluorobut-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Guiot, MA Néouze, L Sauguet… - Journal of Polymer …, 2005 - Wiley Online Library
The radical copolymerization of vinylidene fluoride (VDF) with 4‐bromo‐1,1,2‐trifluorobut‐1‐ene (C 4 Br) was examined. This bromofluorinated alkene was synthesized in three steps, …
Number of citations: 24 onlinelibrary.wiley.com
J Guiot, MA Néouze, L Sauguet, B Boutevin - Citeseer
The radical copolymerization of vinylidene fluoride (VDF) with 4-bromo-1, 1, 2-trifluorobut-1-ene (C4Br) is presented. That bromofluorinated alkene was synthesized in three steps …
Number of citations: 4 citeseerx.ist.psu.edu
L Sauguet, B Ameduri… - … Chemistry and Physics, 2007 - Wiley Online Library
An original synthesis of 8‐bromo‐1H,1H,2H‐perfluorooct‐1‐ene (BDFO) and its radical copolymerization with vinylidene fluoride (VDF), initiated by 2,5‐bis(tert‐butylperoxy)‐2,5‐…
Number of citations: 5 onlinelibrary.wiley.com
P Maienfisch, MA Dekeyser, S Saito… - Modern Crop …, 2012 - Wiley Online Library
The market for compounds to treat sucking pests offers many commercial opportunities for innovative new products with novel modes of action, high levels of biological efficacy, and low …
Number of citations: 3 onlinelibrary.wiley.com

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